1-[(Furan-2-ylmethyl)amino]propan-2-ol
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Overview
Description
1-[(Furan-2-ylmethyl)amino]propan-2-ol is an organic compound that features a furan ring attached to an amino alcohol structure
Mechanism of Action
Target of Action
It’s known that chiral heterocyclic alcohols, like this compound, are important precursors for the production of pharmaceutical medicines and natural products .
Mode of Action
It’s synthesized from the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the lactobacillus paracasei bd101 biocatalyst . This process results in a product with >99% conversion, >99% enantiomeric excess (ee), and 96% yield .
Biochemical Pathways
It’s known that this compound can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Result of Action
It’s known that this compound can be used in the production of various pharmaceutical medicines and natural products , suggesting that it may have a wide range of molecular and cellular effects depending on the specific product it’s used to synthesize.
Action Environment
It’s known that the synthesis of this compound was carried out using a biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the compound’s synthesis may be influenced by the specific conditions of the fermentation process.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Furan-2-ylmethyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with 2-amino-1-propanol under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as biocatalysis, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(Furan-2-ylmethyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 1-[(Furan-2-ylmethyl)amino]propan-2-one.
Reduction: Formation of 1-[(Tetrahydrofuran-2-ylmethyl)amino]propan-2-ol.
Substitution: Formation of halogenated derivatives such as 1-[(Furan-2-ylmethyl)amino]-2-chloropropane.
Scientific Research Applications
1-[(Furan-2-ylmethyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-[(Tetrahydrofuran-2-ylmethyl)amino]propan-2-ol: A reduced form of the compound with a saturated furan ring.
1-[(Furan-2-ylmethyl)amino]butan-2-ol: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness
1-[(Furan-2-ylmethyl)amino]propan-2-ol is unique due to the presence of both a furan ring and an amino alcohol structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(furan-2-ylmethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(10)5-9-6-8-3-2-4-11-8/h2-4,7,9-10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRWCKYQKDQMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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